Methyl (5-oxocyclopent-1-en-1-yl)acetate
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Overview
Description
Methyl (5-oxocyclopent-1-en-1-yl)acetate is an organic compound with the molecular formula C8H10O3. It is a methyl ester derivative of 5-oxocyclopent-1-en-1-yl acetic acid. This compound is known for its unique structure, which includes a cyclopentenone ring fused with an acetate group. It has various applications in organic synthesis and is a valuable intermediate in the production of pharmaceuticals and other fine chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (5-oxocyclopent-1-en-1-yl)acetate can be synthesized through several methods. One common approach involves the reaction of cyclopentenone with methyl bromoacetate in the presence of a base such as sodium hydride. The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired ester .
Another method involves the Friedel-Crafts acylation of furan with 2,9-oxonanedione, followed by methylation and subsequent reduction. This method is particularly useful for producing intermediates for pharmaceuticals .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
Methyl (5-oxocyclopent-1-en-1-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Methyl (5-oxocyclopent-1-en-1-yl)acetate has numerous applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly prostaglandin analogs.
Mechanism of Action
The mechanism of action of methyl (5-oxocyclopent-1-en-1-yl)acetate involves its interaction with molecular targets through Michael addition. The compound forms covalent bonds with the SH groups of core proteins, leading to the loss of their basic biochemical functions. This mechanism is particularly relevant in its anticancer activity, where it disrupts the function of proteins involved in cell division and survival .
Comparison with Similar Compounds
Methyl (5-oxocyclopent-1-en-1-yl)acetate can be compared with other similar compounds, such as:
Methyl (S)-(5-methylidene-4-oxocyclopent-2-en-1-yl)acetate: This compound is a pharmacologically important subunit of cross-conjugated cyclopentenone prostaglandins and has similar biological activities.
Methyl dihydrojasmonate: Known for its use in fragrances, it shares a similar cyclopentenone structure but differs in its applications.
These comparisons highlight the unique properties and applications of this compound in various fields.
Properties
CAS No. |
57026-61-6 |
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Molecular Formula |
C8H10O3 |
Molecular Weight |
154.16 g/mol |
IUPAC Name |
methyl 2-(5-oxocyclopenten-1-yl)acetate |
InChI |
InChI=1S/C8H10O3/c1-11-8(10)5-6-3-2-4-7(6)9/h3H,2,4-5H2,1H3 |
InChI Key |
WCSCLKCGVJYBBI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CCCC1=O |
Origin of Product |
United States |
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